3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a potent antagonist of lymphocyte function-associated antigen-1 (LFA-1) []. LFA-1 plays a crucial role in immune system function and is a target for developing treatments for inflammatory diseases [].
The synthesis of 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, specifically the deuterium-labeled form, is achieved through a two-step process []:
3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione acts as a potent antagonist of LFA-1 []. While the specific binding interactions are not detailed in the abstracts, it interferes with LFA-1's ability to bind to its ligand, ICAM-1. This inhibition disrupts the adhesion and signaling processes mediated by LFA-1, ultimately reducing immune cell activation and migration, which are crucial for inflammatory responses.
The primary application of 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione, particularly its labeled forms, is in drug metabolism and pharmacokinetic studies []. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in living organisms. The information gathered is crucial for optimizing drug dosage, assessing potential drug-drug interactions, and ensuring the safety and efficacy of the drug in clinical settings.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2